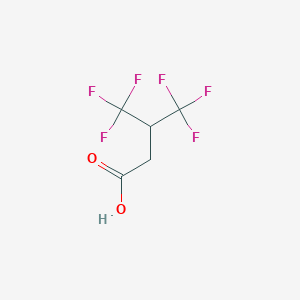

4,4,4-trifluoro-3-(trifluoromethyl)butanoic Acid

Description

Properties

IUPAC Name |

4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F6O2/c6-4(7,8)2(1-3(12)13)5(9,10)11/h2H,1H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXOJQJKUSQRUKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381968 | |

| Record name | 2(2H-Perfluoro-2-propyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17327-33-2 | |

| Record name | 2(2H-Perfluoro-2-propyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17327-33-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4,4,4-trifluoro-3-(trifluoromethyl)butanoic Acid

Introduction

4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid, a highly fluorinated carboxylic acid, represents a unique chemical entity of significant interest to researchers in medicinal chemistry and materials science. The presence of two trifluoromethyl groups imparts distinct electronic and steric properties that profoundly influence its reactivity and physical behavior. This guide provides a comprehensive overview of its core physicochemical properties, offering both established data and field-proven experimental protocols for their determination. Understanding these characteristics is paramount for its effective application as a synthetic building block, particularly in the development of novel pharmaceuticals where properties like acidity, lipophilicity, and solubility are critical determinants of bioavailability and efficacy.[1] This compound is notably used in the synthesis of fluorinated analogs of amino acids, such as leucine, highlighting its role in creating novel bioactive molecules.[1]

Core Molecular and Physical Properties

The fundamental identity and bulk properties of this compound are summarized below. These predicted values provide a crucial baseline for experimental design and application.

| Property | Value | Source |

| CAS Number | 17327-33-2 | [2][3][4] |

| Molecular Formula | C₅H₄F₆O₂ | [2][4] |

| Molecular Weight | 210.07 g/mol | [2][4] |

| Appearance | Colorless fused solid | [4] |

| Predicted Boiling Point | 138.8 ± 35.0 °C | [4][5] |

| Predicted Density | 1.512 ± 0.06 g/cm³ | [4][5] |

Chemical Structure:

Acidity and Lipophilicity: Key Determinants of Biological Behavior

The interplay between a molecule's acidity and its lipophilicity governs its absorption, distribution, metabolism, and excretion (ADME) profile within a biological system.

Acidity (pKa)

The acidity of a compound is quantified by its pKa value. For this compound, the predicted pKa is 3.44 ± 0.10 .[1][4]

Expert Insight: The pKa value is significantly lower than that of its non-fluorinated analog, butanoic acid (pKa ≈ 4.82), indicating a substantial increase in acidity. This is a direct consequence of the powerful inductive electron-withdrawing effect of the two trifluoromethyl (-CF₃) groups. These groups stabilize the conjugate base (carboxylate anion) by delocalizing the negative charge, thereby facilitating the dissociation of the proton and making the parent compound a stronger acid. This enhanced acidity is a critical consideration in drug design, as it dictates the ionization state of the molecule at physiological pH (≈7.4), which in turn affects membrane permeability and interaction with biological targets.

Lipophilicity (logP)

Expert Insight: Fluorine is the most electronegative element, yet incorporating it into organic molecules can increase lipophilicity. This counterintuitive effect arises because the C-F bond is highly polarized but fluorine is a poor hydrogen bond acceptor, leading to less favorable interactions with water compared to hydrocarbon analogs. The logP value is crucial for predicting how a drug candidate will partition between the aqueous environment of the bloodstream and the lipid bilayers of cell membranes. An optimal logP value, typically between 1 and 3, is often sought for oral bioavailability.

Solubility Profile

Solubility is a critical gatekeeper for a compound's utility, from ease of handling in the lab to its bioavailability in vivo. This compound is reported to be slightly soluble in chloroform and methanol.[1][4][5]

Expert Insight: The carboxylic acid group provides a hydrophilic center capable of hydrogen bonding, which should confer some degree of aqueous solubility. However, the two bulky, hydrophobic trifluoromethyl groups can significantly diminish this effect. Therefore, its aqueous solubility is expected to be limited and highly pH-dependent. In acidic conditions (pH < pKa), the neutral, protonated form will dominate, which is typically less water-soluble. In neutral or basic conditions (pH > pKa), the deprotonated, anionic form will be more prevalent, leading to increased aqueous solubility due to ion-dipole interactions with water.

Spectroscopic and Spectrometric Characterization

While specific spectra for this compound are not publicly cataloged, its structure allows for the confident prediction of its key spectral features.

Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by the characteristic absorptions of the carboxylic acid and trifluoromethyl groups.

-

O-H Stretch: A very broad absorption band is anticipated in the 2500-3300 cm⁻¹ region, which is characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.[6]

-

C=O Stretch: A strong, sharp absorption peak should appear around 1700-1725 cm⁻¹, corresponding to the carbonyl stretch of the carboxylic acid.

-

C-F Stretches: Multiple strong, intense absorption bands are expected in the 1100-1350 cm⁻¹ region, indicative of the C-F stretching vibrations of the two -CF₃ groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum would be relatively simple, showing a multiplet for the single proton on the chiral center (C3) and a diastereotopic multiplet for the two protons of the methylene group (C2). The carboxylic acid proton would appear as a broad singlet at the downfield end of the spectrum (>10 ppm).

-

¹⁹F NMR: This would be the most informative spectrum. Two distinct signals, likely complex multiplets due to F-F and F-H coupling, would be observed, corresponding to the two magnetically non-equivalent trifluoromethyl groups.

-

¹³C NMR: Signals for the carbonyl carbon (~170-180 ppm), the two trifluoromethyl carbons (quartets due to C-F coupling), the chiral carbon (C3), and the methylene carbon (C2) would be visible.

Mass Spectrometry (MS)

Under electron ionization (EI), the molecular ion peak [M]⁺ at m/z 210 would be expected. The fragmentation pattern would likely involve:

-

Loss of the carboxyl group (-COOH), resulting in a fragment at m/z 165.

-

Cleavage of C-C bonds within the fluorinated chain.

-

Unusual fragmentation pathways involving fluorine migration, which are common in highly fluorinated compounds.[7]

Experimental Protocols for Property Determination

To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following sections detail robust methodologies for determining the key physicochemical properties of this compound.

Protocol for pKa Determination by Potentiometric Titration

This method relies on monitoring pH changes as a solution of the acid is titrated with a strong base. The pKa is the pH at which the acid is half-neutralized.[8]

Methodology:

-

Preparation: Accurately weigh ~20-50 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. A co-solvent like methanol may be used if aqueous solubility is insufficient, but the pKa will then be an apparent pKa (pKaapp).

-

Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4.00, 7.00, 10.00).

-

Titration: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Immerse the calibrated pH electrode and a magnetic stirrer.

-

Data Collection: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise aliquots. Record the pH after each addition, allowing the reading to stabilize.

-

Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa corresponds to the pH at the half-equivalence point (the point where half the volume of base required to reach the equivalence point has been added). The equivalence point is identified as the inflection point of the sigmoid curve.[9]

Caption: Workflow for pKa determination via potentiometric titration.

Protocol for logP Determination via Shake-Flask Method

The OECD-recommended shake-flask method is the gold standard for logP determination. It involves partitioning the solute between water and n-octanol and measuring its concentration in each phase at equilibrium.[10]

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water (buffered to a pH at least 2 units below the pKa, e.g., pH 1.4, to ensure the compound is in its neutral form) with n-octanol by mixing them vigorously for 24 hours and allowing them to separate.

-

Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical method.

-

Partitioning: In a screw-cap tube, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated aqueous buffer (e.g., 5 mL of each).

-

Equilibration: Agitate the tube at a constant temperature (25 °C) for a sufficient time to reach equilibrium (typically 1-24 hours). Avoid vigorous shaking that could cause emulsification. Slow, steady inversion is preferred.

-

Phase Separation: Centrifuge the tube to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV, LC-MS).

-

Calculation: Calculate logP using the formula: logP = log₁₀([Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ) .

Caption: Workflow for logP determination via the shake-flask method.

Protocol for Thermodynamic Aqueous Solubility Determination

This method determines the equilibrium solubility by creating a saturated solution and measuring the concentration of the dissolved solid.[11]

Methodology:

-

System Setup: Add an excess amount of the solid compound to a series of vials containing aqueous buffers at different, physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8).[12] The excess solid ensures that a saturated solution is formed.

-

Equilibration: Tightly seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 37 °C for biopharmaceutical relevance) for an extended period (24-48 hours) to ensure equilibrium is reached.[11][12]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To separate the dissolved fraction from the undissolved solid, filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed.[10] This step is critical to avoid artificially high results from suspended microparticles.

-

Sample Preparation: Take a precise aliquot of the clear filtrate or supernatant and dilute it as necessary with the appropriate mobile phase for analysis.

-

Quantification: Determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS) against a calibration curve prepared with known concentrations of the compound.[11]

-

Reporting: The measured concentration is the thermodynamic solubility at that specific pH and temperature.

Caption: Workflow for thermodynamic aqueous solubility determination.

Conclusion

This compound is a compound defined by the strong electron-withdrawing nature of its geminal -CF₃ groups. These substituents render it a relatively strong carboxylic acid with a complex solubility and lipophilicity profile that is critical to understand for its application in drug discovery and materials science. While many of its properties are currently predicted, the experimental protocols detailed herein provide a robust framework for researchers to generate high-quality, reliable data, enabling the full exploitation of this unique fluorinated building block.

References

- 1. 4,4,4-TRIFLUORO-3-(TRIFLUOROMETHYL)BUTYRIC ACID CAS#: 17327-33-2 [m.chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. 17327-33-2 CAS MSDS (4,4,4-TRIFLUORO-3-(TRIFLUOROMETHYL)BUTYRIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 4,4,4-TRIFLUORO-3-(TRIFLUOROMETHYL)BUTYRIC ACID | 17327-33-2 [m.chemicalbook.com]

- 6. infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 11. Aqueous Solubility Assay | Bienta [bienta.net]

- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

An In-depth Technical Guide to Picosulfuric Acid (CAS 17327-33-2) and its Active Form, Sodium Picosulfate

This guide provides a comprehensive technical overview of Picosulfuric Acid and its widely used salt, Sodium Picosulfate. It is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical properties, mechanism of action, experimental applications, and safety considerations.

Introduction and Chemical Identity

Picosulfuric acid, and more commonly its sodium salt, sodium picosulfate, is a stimulant laxative utilized in the treatment of constipation and for bowel cleansing prior to medical procedures such as colonoscopies.[1][2] It is a prodrug, meaning it is administered in an inactive form and is converted to its active metabolite within the body.[1] The combination of sodium picosulfate with magnesium citrate, an osmotic laxative, is a frequently prescribed formulation for effective bowel preparation.[1][3]

Chemical Structure and Properties

The fundamental chemical data for Picosulfuric Acid are summarized below.

| Property | Value | Source |

| CAS Number | 17327-33-2 (for Picosulfuric Acid) | Multiple Sources |

| Molecular Formula | C18H15NO8S2 | [4] |

| Molecular Weight | 437.4 g/mol | [4] |

| IUPAC Name | [4-[pyridin-2-yl-(4-sulfooxyphenyl)methyl]phenyl] hydrogen sulfate | [4] |

| Synonyms | Picosulfate, Picosulphate | [4] |

Below is a diagram illustrating the chemical structure of Picosulfuric Acid.

Caption: Chemical structure of Picosulfuric Acid.

Mechanism of Action and Pharmacokinetics

Sodium picosulfate is a prodrug that is hydrolyzed by colonic bacteria into its active metabolite, bis-(p-hydroxy-phenyl)-pyridyl-2-methane (BHPM).[1][4] BHPM exerts its laxative effect through a dual mechanism: it stimulates the colonic mucosa, leading to increased peristalsis, and it inhibits the absorption of water and electrolytes, thereby increasing their secretion into the intestinal lumen.[4]

The pharmacokinetic profile of sodium picosulfate is characterized by minimal systemic absorption of the parent drug.[5] The active metabolite, BHPM, is absorbed to some extent and is primarily excreted in the urine as a glucuronide conjugate.[4] The terminal half-life of sodium picosulfate is approximately 7.4 hours.[4]

The signaling pathway for the action of sodium picosulfate is initiated by its conversion to the active form in the colon.

Caption: Mechanism of action of Sodium Picosulfate.

Experimental Protocols: Bowel Preparation for Colonoscopy

A common and critical application of sodium picosulfate is in bowel preparation for colonoscopy. The following is a generalized, step-by-step protocol based on common clinical practice. Specific dosing and timing may vary.[2][6]

Materials

-

Sodium picosulfate, magnesium oxide, and citric acid for oral solution (e.g., Picoprep®, Picolax®)[2]

-

Clear liquids (water, clear broth, apple juice, white grape juice, clear soda, gelatin, popsicles without milk or fruit pieces)

-

Dosing cup

Procedure: Split-Dose Regimen (Preferred Method)[6]

-

Dietary Restrictions: The day before the colonoscopy, consume only clear liquids for breakfast, lunch, and dinner. Avoid solid foods, alcohol, milk, and red or purple colored liquids.

-

First Dose (Evening before Colonoscopy):

-

Reconstitute one packet of the sodium picosulfate formulation in the recommended volume of cold water as per the manufacturer's instructions, typically around 150 mL (5 ounces).

-

Stir for 2-3 minutes until the powder has dissolved. The solution may be warm. Allow it to cool before drinking.

-

Consume the entire solution.

-

Following the first dose, drink at least five 8-ounce cups of clear liquids over the next 5 hours.

-

-

Second Dose (Morning of Colonoscopy, approximately 5 hours before the procedure):

-

Repeat step 2 with the second packet of the sodium picosulfate formulation.

-

Following the second dose, drink at least three 8-ounce cups of clear liquids at least one hour before the colonoscopy.

-

-

Completion: Stop all fluid intake at least 2 hours prior to the colonoscopy.[6]

The workflow for this experimental protocol can be visualized as follows:

Caption: Workflow for bowel preparation using Sodium Picosulfate.

Applications in Drug Development and Research

Sodium picosulfate serves as a valuable tool in drug development, primarily as a standard agent for bowel cleansing in clinical trials involving colonoscopy.[7][8][9] Its efficacy and patient tolerance have been compared to other bowel preparation agents like polyethylene glycol (PEG).[8][9]

Analytical Methodologies

The quantification of sodium picosulfate in pharmaceutical formulations is crucial for quality control. High-performance liquid chromatography (HPLC) is a commonly employed analytical technique. A typical RP-HPLC method might involve:

These methods are validated for linearity, accuracy, precision, and specificity to ensure reliable determination of the drug substance.[10][12]

Safety and Handling

Toxicological Profile

Sodium picosulfate is generally considered safe when used as directed. The oral LD50 in rats is reported to be 11300 mg/kg.[14] Non-clinical safety studies have not shown evidence of impaired fertility or harm to the fetus in rats.[5]

Handling and Personal Protective Equipment (PPE)

When handling sodium picosulfate powder, standard laboratory safety precautions should be observed:

-

Engineering Controls: Use in a well-ventilated area.[14][15]

-

Personal Protective Equipment:

First Aid Measures

-

Inhalation: Move to fresh air.[14]

-

Skin Contact: Wash with plenty of soap and water.[15]

-

Eye Contact: Rinse cautiously with water for several minutes.[14]

-

Ingestion: Rinse mouth and seek medical advice if feeling unwell.[14]

Conclusion

Picosulfuric acid, primarily in the form of its sodium salt, is a well-established and effective stimulant laxative. Its mechanism of action as a prodrug activated by the gut microbiota is a key feature of its pharmacological profile. It plays a significant role in clinical practice for bowel preparation and is a valuable compound for researchers in gastroenterology and related fields. Adherence to proper experimental protocols and safety guidelines is essential when working with this compound.

References

- 1. Sodium picosulfate - Wikipedia [en.wikipedia.org]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. A multicentre, observational study of sodium picosulfate and magnesium citrate as a precolonoscopy bowel preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Picosulfuric acid | C18H15NO8S2 | CID 5243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. drugs.com [drugs.com]

- 7. Cleansing efficacy and safety of bowel preparation protocol using sodium picosulfate/magnesium citrate considering subjective experiences: An observational study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | A multicenter randomized phase 4 trial comparing sodium picosulphate plus magnesium citrate vs. polyethylene glycol plus ascorbic acid for bowel preparation before colonoscopy. The PRECOL trial [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Forced Degradation Studies on Sodium Picosulfate and Separation of 15 Process Related Impurities/Degradants by HPLC [scirp.org]

- 12. Bot Verification [rasayanjournal.co.in]

- 13. shijiebiaopin.net [shijiebiaopin.net]

- 14. tcichemicals.com [tcichemicals.com]

- 15. biosynth.com [biosynth.com]

- 16. pharmacopoeia.com [pharmacopoeia.com]

A Spectroscopic Guide to 4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid: An In-depth Technical Analysis for Researchers

Introduction: The Structural Significance of 4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid

This compound, a highly fluorinated carboxylic acid, represents a molecule of significant interest in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. The presence of two trifluoromethyl groups on the β-carbon atom imparts unique physicochemical properties, including high acidity, lipophilicity, and metabolic stability. These characteristics make it a valuable building block in the design of novel pharmaceuticals and advanced materials. This technical guide provides a detailed analysis of the spectral data for this compound, offering insights into its structural elucidation through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific molecule are not widely available in public databases, this guide synthesizes established principles of spectroscopy and data from analogous fluorinated compounds to provide a robust predictive and interpretive framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Blueprint

NMR spectroscopy is the cornerstone for the unambiguous structural determination of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its atomic connectivity and electronic environment.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra of the target compound is outlined below. This protocol is designed to ensure self-validation through consistent and reproducible results.

Sample Preparation and Instrumentation:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). The choice of solvent can influence the chemical shift of the acidic proton.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ 0.00 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ (δ 0.00 ppm) or a secondary standard can be used.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

Acquisition Parameters:

-

¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically adequate.

-

¹³C NMR: Employ proton broadband decoupling to simplify the spectrum to singlets for each unique carbon.[1] A longer relaxation delay (5-10 seconds) or the use of a relaxation agent may be necessary for the quaternary carbon of the carboxylic acid.

-

¹⁹F NMR: Acquire proton-decoupled spectra to simplify the signals from the trifluoromethyl groups. Given the high sensitivity of the ¹⁹F nucleus, a relatively small number of scans is usually sufficient.[2]

-

¹H NMR Spectral Data: Interpretation and Insights

The proton NMR spectrum is predicted to be relatively simple, exhibiting two main signals corresponding to the methylene (-CH₂-) and methine (-CH-) protons, in addition to the carboxylic acid proton.

| Predicted ¹H NMR Data | |

| Chemical Shift (δ, ppm) | Multiplicity |

| ~11-13 | Singlet (broad) |

| ~4.0-4.5 | Multiplet |

| ~3.0-3.5 | Doublet of Doublets |

-

-COOH Proton (δ ~11-13 ppm): The carboxylic acid proton is expected to appear as a broad singlet in the downfield region of the spectrum. Its chemical shift is highly dependent on concentration and the solvent used due to variations in hydrogen bonding.

-

-CH(CF₃)₂ Proton (δ ~4.0-4.5 ppm): The methine proton is significantly deshielded by the two adjacent electron-withdrawing trifluoromethyl groups. It is expected to appear as a multiplet due to coupling with the adjacent methylene protons and the six fluorine atoms of the two CF₃ groups.

-

-CH₂-COOH Protons (δ ~3.0-3.5 ppm): The methylene protons are diastereotopic and will therefore be chemically non-equivalent. They will couple with each other and with the methine proton, resulting in a complex splitting pattern, likely a doublet of doublets.

¹³C NMR Spectral Data: Probing the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will provide definitive evidence for the four unique carbon environments in the molecule.

| Predicted ¹³C NMR Data | |

| Chemical Shift (δ, ppm) | Assignment |

| ~170-175 | -COOH |

| ~120-125 (quartet) | -CF₃ |

| ~45-55 (multiplet) | -CH(CF₃)₂ |

| ~30-35 | -CH₂-COOH |

-

-COOH Carbon (δ ~170-175 ppm): The carbonyl carbon of the carboxylic acid will resonate at the lowest field, typical for this functional group.[1]

-

-CF₃ Carbons (δ ~120-125 ppm): The carbons of the two trifluoromethyl groups are equivalent and will appear as a quartet due to the strong one-bond coupling to the three fluorine atoms.

-

-CH(CF₃)₂ Carbon (δ ~45-55 ppm): The methine carbon will be shifted downfield due to the attached trifluoromethyl groups and will exhibit complex splitting due to coupling with the six fluorine atoms.

-

-CH₂-COOH Carbon (δ ~30-35 ppm): The methylene carbon will appear at the highest field, being the most shielded of the carbon atoms in the chain.

¹⁹F NMR Spectral Data: The Fluorine Perspective

¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range.[2][3]

| Predicted ¹⁹F NMR Data | |

| Chemical Shift (δ, ppm) | Multiplicity |

| ~ -70 to -75 | Doublet |

-

-CF₃ Groups (δ ~ -70 to -75 ppm): The six fluorine atoms of the two trifluoromethyl groups are chemically equivalent. In a proton-decoupled spectrum, they would appear as a singlet. However, in a proton-coupled spectrum, they will be split into a doublet by the adjacent methine proton. The chemical shift is in the typical range for CF₃ groups adjacent to an sp³ carbon.[4][5]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and the C-F bonds.

Experimental Protocol: FTIR Data Acquisition

-

Sample Preparation: The spectrum can be obtained from a neat liquid sample (if the compound is a liquid at room temperature) as a thin film between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄ or CHCl₃) can be used, or the compound can be incorporated into a KBr pellet if it is a solid.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Collection: A background spectrum of the empty sample holder (or solvent) is first collected. The sample is then scanned, and the background is automatically subtracted to yield the spectrum of the compound.

Predicted IR Spectral Data and Interpretation

| Predicted IR Absorption Data | |

| Wavenumber (cm⁻¹) | Intensity |

| 3300-2500 | Strong, Very Broad |

| ~1710 | Strong, Sharp |

| 1300-1100 | Very Strong |

| ~1420 | Medium |

| ~1220 | Strong |

-

O-H Stretch (3300-2500 cm⁻¹): A very broad and strong absorption in this region is the hallmark of a hydrogen-bonded carboxylic acid dimer.[6] This broadness is a key identifying feature.

-

C=O Stretch (~1710 cm⁻¹): A strong, sharp absorption around 1710 cm⁻¹ is characteristic of the carbonyl group in a saturated, dimeric carboxylic acid.[7]

-

C-F Stretches (1300-1100 cm⁻¹): The spectrum will show one or more very strong absorption bands in this region, which are characteristic of the C-F stretching vibrations of the two trifluoromethyl groups.[6] The high intensity of these bands is due to the large change in dipole moment during the vibration.

-

O-H Bend and C-O Stretch: A medium intensity band around 1420 cm⁻¹ is expected for the in-plane O-H bend, and a strong band around 1220 cm⁻¹ corresponds to the C-O stretching vibration.

Caption: Workflow for spectroscopic analysis.

Mass Spectrometry (MS): Unraveling Fragmentation Pathways

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers insights into its structure through the analysis of its fragmentation patterns.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Ionization Method: Electrospray ionization (ESI) in negative ion mode is a suitable technique for carboxylic acids as they readily form [M-H]⁻ ions. Electron ionization (EI) can also be used, but may lead to extensive fragmentation and a weak or absent molecular ion peak.

-

Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, is preferred to obtain accurate mass measurements, which can be used to confirm the elemental composition.

-

Tandem Mass Spectrometry (MS/MS): To probe the fragmentation pathways, collision-induced dissociation (CID) of the [M-H]⁻ precursor ion can be performed.

Predicted Mass Spectral Data and Fragmentation Analysis

The molecular weight of this compound (C₅H₄F₆O₂) is 226.08 g/mol .

ESI-MS (Negative Ion Mode):

-

[M-H]⁻: A prominent peak at m/z 225.01 is expected, corresponding to the deprotonated molecule.

EI-MS Fragmentation: The EI mass spectrum is predicted to be complex due to the high degree of fluorination. The molecular ion peak ([M]⁺˙ at m/z 226) may be of low abundance or absent. Key fragmentation pathways for perfluorinated carboxylic acids generally involve the initial loss of the carboxyl group.[8][9][10][11][12]

-

Loss of -COOH: A significant fragment would likely arise from the loss of the carboxylic acid group (45 Da), resulting in a fragment at m/z 181.

-

Loss of CO₂: Decarboxylation is a common fragmentation pathway for carboxylic acids, leading to a fragment at m/z 182.

-

CF₃ Loss: The loss of a trifluoromethyl group (69 Da) is another probable fragmentation pathway, leading to fragments at m/z 157 (from the molecular ion) or m/z 112 (from the [M-COOH]⁺ fragment).

-

Rearrangements: Fluorine migrations and complex rearrangements are common in the fragmentation of perfluoroalkyl anions, which can lead to a series of smaller fluorinated fragments.[8][10][11]

Caption: Predicted MS fragmentation pathways.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive analysis of this compound using NMR, IR, and MS provides a powerful and synergistic approach to its structural characterization. While direct, publicly available experimental data is limited, the predictive and interpretive framework presented in this guide, based on established spectroscopic principles and data from analogous compounds, offers researchers and drug development professionals a robust foundation for identifying and understanding this important fluorinated molecule. The unique spectral signatures arising from the two trifluoromethyl groups and the carboxylic acid functionality serve as definitive markers for its identification and characterization.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. azom.com [azom.com]

- 4. 19F [nmr.chem.ucsb.edu]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Vibrational spectroscopy of perfluorocarboxylic acids from the infrared to the visible regions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. well-labs.com [well-labs.com]

- 9. benchchem.com [benchchem.com]

- 10. dioxin20xx.org [dioxin20xx.org]

- 11. Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Thermal Stability of 4,4,4-Trifluoro-3-(trifluoromethyl)butanoic Acid

Foreword for the Modern Researcher

In the landscape of pharmaceutical and materials science, the introduction of fluorine-containing molecules has been nothing short of revolutionary. The unique stereoelectronic properties of fluorine can dramatically alter a molecule's reactivity, lipophilicity, and metabolic stability. 4,4,4-Trifluoro-3-(trifluoromethyl)butanoic acid, a compound bearing two trifluoromethyl groups, is a building block of significant interest. However, its utility is intrinsically linked to its stability. This guide moves beyond a simple recitation of facts to provide a deeper understanding of the thermal behavior of this compound. We will explore not just what happens when it is heated, but why it happens, grounded in the principles of physical organic chemistry and supported by data from analogous systems. Our aim is to equip researchers, scientists, and drug development professionals with the predictive insights and practical methodologies necessary for the safe and effective use of this valuable synthetic intermediate.

Compound Identity and Prudent Handling

This compound is a carboxylic acid characterized by a high degree of fluorination. Its pertinent details are summarized below.

| Property | Value |

| CAS Number | 17327-32-2 |

| Molecular Formula | C₅H₄F₆O₂ |

| Molecular Weight | 210.07 g/mol |

| Appearance | Typically a liquid or low-melting solid |

| Primary Hazards | Corrosive; causes severe skin burns and eye damage.[1][2] |

| Recommended Storage | 2-8°C in a tightly sealed container under an inert atmosphere.[1] |

Given its corrosive nature, all handling should be performed in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2]

Theoretical Assessment of Thermal Decomposition Pathways

The Predominance of Decarboxylation

For many aliphatic carboxylic acids, the primary thermal decomposition route is decarboxylation—the loss of carbon dioxide (CO₂). In the case of our target molecule, the two strongly electron-withdrawing trifluoromethyl groups on the adjacent carbon are expected to facilitate this process. These groups stabilize the resulting carbanion intermediate through inductive effects, thereby lowering the activation energy for the C-C bond cleavage.

A Postulated Stepwise Decomposition Mechanism

Based on computational studies of similar short-chain PFCAs, a likely multi-step decomposition pathway can be proposed.[5][6][7]

-

Initiation via Decarboxylation: Upon heating, the molecule is expected to undergo decarboxylation to release CO₂ and form the highly unstable 1,1,1,3,3,3-hexafluoropropan-2-ide carbanion.

-

Formation of Hexafluoroisobutylene: This carbanion is not expected to be stable and would likely undergo rapid rearrangement. The most probable subsequent step is the elimination of a fluoride ion (F⁻) to form the neutral and volatile alkene, hexafluoroisobutylene (HFIB). HFIB is a known and useful fluorinated building block.

The overall proposed decomposition can be summarized as:

CF₃CH(CF₃)CH₂COOH → CO₂ + [CF₃CH(CF₃)CH₂]⁻ → HF + CF₂=C(CF₃)CH₃ (Note: This is a simplified representation; the exact mechanism of the second step could be more complex).

A visual representation of this proposed pathway is provided below.

Caption: Proposed thermal decomposition pathway.

Alternative Pathways: HF Elimination

Theoretical studies on the pyrolysis of other PFCAs, such as perfluorobutanoic acid, have highlighted an alternative initial step: the elimination of hydrogen fluoride (HF) from the carboxylic acid headgroup to form a transient, highly strained α-lactone intermediate.[4][8] This lactone then rapidly fragments, typically losing CO to yield a perfluoroacyl fluoride. While this pathway is well-supported for straight-chain PFCAs, the branched nature and the presence of two CF₃ groups in our target molecule may favor the direct decarboxylation route. However, the possibility of HF elimination should not be entirely discounted.

Gold-Standard Methodologies for Empirical Thermal Stability Analysis

To move from theoretical postulation to empirical fact, a suite of thermoanalytical techniques must be employed. The following protocols represent the industry standard for a comprehensive assessment of thermal stability.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and quantify mass loss as a function of temperature.

Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Place 5-10 mg of this compound into a clean, inert TGA pan (e.g., platinum or alumina).

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen at a flow rate of 50-100 mL/min.

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp from 30°C to 600°C at a heating rate of 10°C/min.

-

-

-

Data Analysis:

-

Plot mass (%) versus temperature (°C).

-

Determine the onset temperature of decomposition (T_onset) from the intersection of the baseline tangent and the tangent of the decomposition step.

-

The resulting thermogram will provide a clear indication of the temperature at which the material begins to degrade.

-

Differential Scanning Calorimetry (DSC)

Objective: To identify and quantify the enthalpy changes associated with thermal events such as melting, crystallization, and decomposition.[9][10]

Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Hermetically seal 2-5 mg of the sample in an aluminum DSC pan. Prepare an empty, sealed aluminum pan as a reference.

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at a sub-ambient temperature (e.g., -20°C).

-

Ramp from -20°C to 300°C (or a temperature below the T_onset from TGA) at a heating rate of 10°C/min.

-

-

-

Data Analysis:

-

Plot heat flow (mW) versus temperature (°C).

-

Identify endothermic peaks (melting) and exothermic peaks (decomposition).

-

Integrate the peak areas to determine the enthalpy (ΔH) of these transitions.

-

Evolved Gas Analysis (EGA): TGA-MS/FTIR

Objective: To identify the chemical nature of the gaseous products evolved during decomposition.

Protocol:

-

Instrumentation: Utilize a TGA instrument coupled via a heated transfer line to either a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer.

-

Experimental Conditions: Run the TGA experiment as described in section 3.1.

-

Data Analysis:

-

TGA-MS: Monitor the ion currents for specific mass-to-charge ratios (m/z) corresponding to expected decomposition products (e.g., m/z 44 for CO₂, m/z 164 for HFIB).

-

TGA-FTIR: Collect infrared spectra of the evolved gases over time and compare them to library spectra to identify functional groups and specific compounds (e.g., the characteristic asymmetric stretch of CO₂ around 2350 cm⁻¹).

-

This combined analysis provides definitive evidence to confirm or refute the proposed decomposition pathways.

Integrated Experimental Workflow and Expected Data

A logical workflow for the complete thermal analysis is essential for obtaining high-quality, interconnected data.

Caption: Integrated workflow for thermal stability assessment.

Expected Quantitative Data

The following table summarizes the key parameters that would be obtained from the described experimental workflow.

| Parameter | Analytical Technique | Expected Observation |

| Melting Point (T_m) | DSC | An endothermic peak corresponding to the solid-to-liquid phase transition. |

| Enthalpy of Fusion (ΔH_f) | DSC | The integrated area of the melting peak, quantifying the energy required for melting. |

| Onset of Decomposition (T_onset) | TGA | The temperature at which significant mass loss begins, indicating the start of thermal degradation. |

| Decomposition Profile | TGA | A single or multi-step mass loss curve, indicating the complexity of the decomposition process. |

| Enthalpy of Decomposition (ΔH_d) | DSC | An exothermic peak, quantifying the heat released during the decomposition reactions. |

| Evolved Gas Identity | TGA-MS/FTIR | Detection of CO₂ and fragments corresponding to hexafluoroisobutylene, confirming the proposed decomposition pathway. |

Conclusion: A Framework for Stability-Aware Research

This compound is a molecule of considerable synthetic potential. While it is stable under recommended refrigerated storage conditions, this guide establishes a clear theoretical basis for its thermal decomposition, primarily through decarboxylation to yield carbon dioxide and hexafluoroisobutylene. This predicted pathway is grounded in the established chemistry of perfluorinated carboxylic acids.

For any application involving elevated temperatures, the experimental protocols detailed herein—TGA, DSC, and Evolved Gas Analysis—are not merely recommended; they are essential for ensuring safety, process control, and the ultimate success of the research. By integrating theoretical understanding with empirical validation, researchers can confidently and safely harness the full potential of this and other highly functionalized fluorochemicals.

References

- 1. Catalyst-Free Decarboxylative Fluorination of Tertiary β-Keto Carboxylic Acids [organic-chemistry.org]

- 2. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 5. par.nsf.gov [par.nsf.gov]

- 6. researchgate.net [researchgate.net]

- 7. Computational Study of the Gas-Phase Thermal Degradation of Perfluoroalkyl Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quantifying physiochemical properties of per- and polyfluoroalkyl substances (PFAS) by thermogravimetry analysis coupled with differential scanning calorimetry (TGA-DSC) - American Chemical Society [acs.digitellinc.com]

- 10. Predicting pyrolysis decomposition of PFOA using computational nanoreactors: a thermodynamic study - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4,4,4-Trifluoro-3-(trifluoromethyl)butanoic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid, a key fluorinated building block in synthetic and medicinal chemistry. The document details its chemical identity, physicochemical properties, and explores its primary application in the synthesis of complex fluorinated molecules, particularly unnatural amino acids like hexafluoroleucine. A detailed synthesis protocol is provided, along with an analysis of its spectroscopic characteristics. This guide serves as a critical resource for researchers leveraging fluorination to modulate the properties of bioactive compounds and advanced materials.

Introduction: The Significance of Strategic Fluorination

The introduction of fluorine into organic molecules is a powerful strategy in modern drug discovery and materials science. The unique properties of the fluorine atom—high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and conformational preferences. This compound, also known as 3,3-bis(trifluoromethyl)propanoic acid, is a valuable reagent that provides a direct route to incorporating a gem-bis(trifluoromethyl) moiety into a target structure. This structural motif is of particular interest for creating highly lipophilic and sterically demanding analogs of bioactive molecules.

Compound Identification and Physicochemical Properties

This compound is a synthetic carboxylic acid characterized by the presence of two trifluoromethyl groups on the β-carbon.

| Property | Value | Source |

| CAS Number | 17327-33-2 | [1] |

| Molecular Formula | C₅H₄F₆O₂ | [1] |

| Molecular Weight | 210.07 g/mol | [1] |

| Synonyms | 3,3-bis(trifluoromethyl)propanoic acid | [1] |

| Predicted Boiling Point | 138.8 ± 35.0 °C | [2] |

| Predicted Density | 1.512 ± 0.06 g/cm³ | [2] |

| Storage Temperature | 2-8°C | [2] |

| Solubility | Chloroform, Methanol (Slightly) | [2] |

Historical Context and Discovery

While a definitive seminal publication detailing the first synthesis of this compound is not readily apparent in a historical survey of the literature, its emergence is intrinsically linked to the broader development of organofluorine chemistry. The synthesis and utility of fluorinated building blocks gained significant traction in the mid-20th century. The initial impetus for creating such compounds often stemmed from the need for new materials with enhanced thermal and chemical stability, as well as the exploration of fluorinated analogs of known biologically active molecules. The development of synthetic methodologies for related compounds, such as various fluorinated butanoic acid derivatives, laid the groundwork for the eventual synthesis of this specific gem-bis(trifluoromethyl) analog. Its primary utility as a precursor to hexafluoroleucine suggests that its synthesis was likely driven by the growing interest in creating novel, fluorinated amino acids for incorporation into peptides and proteins to study their structure and function.

Synthesis Methodology

The synthesis of this compound can be approached through various methods, often involving the manipulation of highly fluorinated precursors. A common strategy involves the hydrolysis of a corresponding ester, which can be prepared from commercially available starting materials.

Experimental Protocol: Hydrolysis of Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate

This protocol describes a representative lab-scale synthesis.

Materials:

-

Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate

-

Potassium hydroxide (KOH)

-

Methanol

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate in methanol.

-

Saponification: To the stirred solution, add a solution of potassium hydroxide in water.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, remove the methanol under reduced pressure. Dilute the residue with water and wash with diethyl ether to remove any unreacted ester.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.

-

Extraction: Extract the acidic aqueous layer with diethyl ether (3 x volumes).

-

Drying and Evaporation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by distillation or recrystallization, if necessary.

Causality of Experimental Choices:

-

The use of a strong base like potassium hydroxide is essential for the saponification (hydrolysis) of the ester.

-

Methanol is a suitable solvent as it is polar and allows for the dissolution of both the ester and the hydroxide salt.

-

Acidification is necessary to protonate the carboxylate salt and generate the free carboxylic acid.

-

Extraction with a non-polar solvent like diethyl ether is an effective method for isolating the product from the aqueous reaction mixture.

Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. Below are the expected characteristic signals.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, showing two main signals:

-

A multiplet for the methylene protons (-CH₂-) adjacent to the carboxylic acid group.

-

A multiplet for the methine proton (-CH-) deshielded by the two trifluoromethyl groups.

-

A broad singlet for the acidic proton of the carboxylic acid group, which is exchangeable with D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton:

-

A signal for the carbonyl carbon of the carboxylic acid.

-

A signal for the methylene carbon.

-

A signal for the methine carbon, which will be split due to coupling with the fluorine atoms of the trifluoromethyl groups.

-

A quartet for the carbons of the two equivalent trifluoromethyl groups due to C-F coupling.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is a key tool for characterizing fluorinated compounds and is expected to show a single signal for the six equivalent fluorine atoms of the two trifluoromethyl groups. The chemical shift will be in the typical region for CF₃ groups.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands:

-

A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretching band for the carbonyl group, around 1700-1725 cm⁻¹.

-

Strong C-F stretching bands, typically in the region of 1100-1300 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will likely show a molecular ion peak, although it may be of low intensity due to the lability of the molecule. Characteristic fragmentation patterns would include the loss of the carboxylic acid group and fragmentation of the fluorinated alkyl chain.

Applications in Drug Development and Research

The primary application of this compound is as a precursor for the synthesis of highly fluorinated amino acids, most notably (S)-5,5,5,5',5',5'-hexafluoroleucine[3].

Synthesis of Hexafluoroleucine

Hexafluoroleucine is a non-proteinogenic amino acid where the two methyl groups of the leucine side chain are replaced by trifluoromethyl groups. This substitution dramatically increases the lipophilicity of the amino acid side chain while maintaining a similar steric profile. The synthesis of hexafluoroleucine often involves the use of this compound as a key building block. The carboxylic acid functionality allows for further chemical transformations to introduce the amino group at the α-position.

Significance in Peptide and Protein Chemistry:

The incorporation of hexafluoroleucine into peptides and proteins is a powerful tool for:

-

Probing Protein Structure and Folding: The ¹⁹F NMR signal of the hexafluoroleucine side chain can be used as a sensitive probe to monitor local environment changes during protein folding and binding events.

-

Enhancing Peptide Stability: The presence of the highly stable C-F bonds can increase the metabolic stability of peptides by shielding them from enzymatic degradation.

-

Modulating Bioactivity: The increased lipophilicity of the hexafluoroleucine side chain can enhance the ability of peptides to cross cell membranes and can also influence their binding affinity to biological targets.

Reaction Pathway Diagram:

Caption: General pathway for the synthesis of hexafluoroleucine.

Conclusion

This compound is a specialized yet highly valuable building block in the field of organofluorine chemistry. Its utility in the synthesis of complex fluorinated molecules, particularly unnatural amino acids, underscores its importance for researchers in drug discovery and protein engineering. The synthetic accessibility and the unique properties it imparts to target molecules ensure its continued relevance in the development of novel therapeutics and advanced materials. This guide provides a foundational understanding of this compound, enabling researchers to effectively incorporate it into their synthetic strategies.

References

Unlocking the Potential of 4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid: A Technical Guide for Researchers

Introduction: The Promise of a Highly Fluorinated Building Block

In the landscape of modern chemical research, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for innovation in both medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine, such as high electronegativity, metabolic stability, and altered lipophilicity, offer a powerful toolkit for molecular design.[1][2] This guide focuses on a particularly intriguing, yet underexplored molecule: 4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid . With its two trifluoromethyl groups vicinal to a carboxylic acid moiety, this compound presents a unique platform for the development of novel pharmaceuticals and advanced polymers.

This technical guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential research areas for this compound. We will delve into its application as a precursor for synthesizing novel fluorinated amino acids and as a monomer for creating high-performance fluorinated polymers. This document is designed to be a practical resource, offering not just theoretical possibilities but also actionable experimental protocols and the scientific rationale behind them.

Physicochemical Properties and Spectroscopic Data

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₅H₄F₆O₂[3] |

| Molecular Weight | 210.07 g/mol [3] |

| Boiling Point | ~138-140 °C (Predicted)[4] |

| Density | ~1.51 g/cm³ (Predicted)[4] |

| Appearance | Colorless liquid or low-melting solid |

| Solubility | Likely soluble in polar organic solvents (e.g., ethers, acetone, acetonitrile) and moderately soluble in water. |

Predicted Spectroscopic Data:

-

¹H NMR: The spectrum is expected to be relatively simple, showing a multiplet for the single proton at the C3 position and a multiplet for the two protons at the C2 position. The chemical shifts will be influenced by the neighboring electron-withdrawing trifluoromethyl and carboxylic acid groups.

-

¹³C NMR: The spectrum will show distinct signals for the five carbon atoms. The carbons bearing the trifluoromethyl groups and the carbonyl carbon will be significantly deshielded. The C-F coupling will result in complex splitting patterns for the carbons attached to fluorine.[5]

-

¹⁹F NMR: This will be the most informative spectrum, likely showing a doublet of quartets or a more complex multiplet for the six equivalent fluorine atoms of the two trifluoromethyl groups, due to coupling with the C3 proton and potentially long-range C-F coupling. The chemical shift is expected in the typical range for trifluoromethyl groups.[6][7]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the carboxylic acid group and trifluoromethyl radicals.

-

FTIR Spectroscopy: The spectrum will be characterized by strong C-F stretching vibrations, a strong C=O stretching band for the carboxylic acid, and a broad O-H stretching band.[8]

Potential Research Area 1: Medicinal Chemistry - A Gateway to Novel Fluorinated Amino Acids

The structural motif of this compound makes it an ideal precursor for the synthesis of non-proteinogenic amino acids, particularly hexafluorovaline and its derivatives. Fluorinated amino acids are of great interest in drug discovery as they can enhance the metabolic stability and binding affinity of peptides and other bioactive molecules.[9][10]

Scientific Rationale

The two trifluoromethyl groups on the β-carbon of the butanoic acid chain mimic the isopropyl group of valine but with significantly altered electronic and steric properties. This "hexafluoroleucine" analogue can be incorporated into peptides to create more potent and stable therapeutics. The strong electron-withdrawing nature of the trifluoromethyl groups can also influence the pKa of the carboxylic acid and the reactivity of the adjacent C-H bond.

Proposed Research Workflow: Synthesis of Hexafluorovaline Derivatives

This workflow outlines a potential route to synthesize N-protected hexafluorovaline, a key building block for peptide synthesis.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. 4,4,4-TRIFLUORO-1-BUTANOL(461-18-7) 1H NMR spectrum [chemicalbook.com]

- 5. 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyric acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 19F [nmr.chem.ucsb.edu]

- 7. colorado.edu [colorado.edu]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. rroij.com [rroij.com]

An In-Depth Technical Guide to the Health and Safety of 4,4,4-Trifluoro-3-(trifluoromethyl)butanoic Acid

Introduction

4,4,4-Trifluoro-3-(trifluoromethyl)butanoic acid is a highly fluorinated organic compound utilized in specialized laboratory applications, including the synthesis of novel pharmaceutical candidates and advanced materials. Its unique chemical structure, while valuable, imparts significant health and safety risks that necessitate rigorous handling protocols. This guide provides a comprehensive overview of the hazards associated with this compound and establishes clear, field-proven procedures for its safe use, storage, and emergency management. The protocols herein are designed to empower researchers to work confidently and safely by understanding the causality behind each safety recommendation.

Section 1: Chemical Identification & Properties

Precise identification is the cornerstone of chemical safety. Understanding the fundamental properties of a substance informs every aspect of its handling, from storage to emergency response.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 17327-33-2[1][2][3] |

| Molecular Formula | C₅H₄F₆O₂[2][3] |

| Molecular Weight | 210.07 g/mol [2][3] |

| Synonyms | 4,4,4-Trifluoro-3-trifluoromethylbutyric Acid[3] |

| Proper Shipping Name | CORROSIVE LIQUID, ACIDIC, ORGANIC, N.O.S.[1] |

Section 2: Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). It is a potent corrosive agent with multiple routes of entry and potential for severe, and in some cases, delayed health effects. The primary danger lies in its ability to cause severe chemical burns to any tissue it contacts.

| Hazard Class | GHS Category | Hazard Statement |

| Skin Corrosion / Irritation | Category 1B[1] | H314: Causes severe skin burns and eye damage[1][2] |

| Serious Eye Damage / Eye Irritation | Category 1[1] | H318: Causes serious eye damage[4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3[1][2] | H335: May cause respiratory irritation[1][2] |

| Corrosive to Metals | Category 1[1] | H290: May be corrosive to metals[1] |

| Acute Toxicity (Inhalation) | Category 4[5][6] | H332: Harmful if inhaled[5][6] |

| Hazardous to the Aquatic Environment (Chronic) | Category 3[5][6] | H412: Harmful to aquatic life with long lasting effects[5][6] |

Expert Analysis of Health Hazards:

-

Dermal and Ocular: Contact with skin or eyes results in immediate and severe chemical burns.[5][7] The corrosive nature of the acid can lead to deep tissue damage and, in the case of eyes, permanent vision loss.[1]

-

Inhalation: Inhalation of vapors, mists, or aerosols is harmful and causes chemical burns to the respiratory tract.[5][7] A significant and critical risk is the potential for delayed onset pulmonary edema, where fluid accumulates in the lungs up to 24 hours after exposure.[1] This necessitates medical observation even if initial symptoms are absent.[1]

-

Ingestion: If swallowed, the compound causes severe burns to the gastrointestinal tract, characterized by strong pain and risk of perforation.[5][7]

-

Chronic Exposure: Repeated or prolonged exposure can lead to chronic respiratory conditions, such as industrial bronchitis or Reactive Airways Dysfunction Syndrome (RADS).[1] It may also cause erosion of dental enamel.[1] As of current data, this compound is not classified as a carcinogen by IARC, NTP, or OSHA.[5]

Section 3: Safe Handling and Storage Protocols

The fundamental principle guiding the handling of this compound is ALARA (As Low As Reasonably Achievable). All engineering controls, work practices, and personal protective equipment are selected to minimize the potential for any exposure.

Protocol 3.1: Standard Operating Procedure for Handling

This protocol must be followed for all laboratory work involving this compound.

-

Preparation:

-

Verify that a certified chemical fume hood is operational.

-

Ensure an emergency eyewash station and safety shower are unobstructed and within a 10-second travel distance.[4][7]

-

Assemble all necessary Personal Protective Equipment (PPE) as detailed in Section 4.

-

Prepare and label all receiving vessels and waste containers in advance.

-

-

Execution:

-

Conduct all manipulations, including weighing and transfers, exclusively within the chemical fume hood to contain vapors.[7]

-

Avoid all personal contact.[1] Use tools (spatulas, forceps) for handling containers.

-

When handling, do not eat, drink, or smoke.[1]

-

Keep containers securely sealed when not in immediate use.[1]

-

-

Post-Handling:

Protocol 3.2: Long-Term Storage Requirements

Improper storage is a common cause of laboratory incidents. This compound's corrosive nature and hygroscopicity demand specific storage conditions.

-

Container Integrity: Always store in the original, manufacturer-supplied container.[1] Ensure the container is clearly labeled and free from leaks or damage.[1]

-

Location: Store in a designated corrosives cabinet. The storage area must be cool, dry, and well-ventilated.[1][7] Several sources recommend refrigerated storage at 2-8°C.[2][8]

-

Segregation: Store locked up and away from incompatible materials.[1][2] Critical incompatibilities include:

-

Inventory Management: Regularly inspect stored containers for signs of degradation or leaks.[1] Use a first-in, first-out inventory system.

Section 4: Exposure Control and Personal Protective Equipment (PPE)

Engineering controls are the first line of defense, followed by rigorous PPE protocols. Reliance on PPE alone is insufficient.

-

Engineering Controls: A properly functioning chemical fume hood is mandatory for all work with this substance.[7] The ventilation system should be adequate to maintain airborne concentrations well below any established exposure limits.[7]

-

Personal Protective Equipment (PPE): The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.

| Protection Type | Specification | Rationale |

| Eye & Face | Chemical safety goggles and a full-face shield.[2][4] | Protects against splashes of corrosive liquid and prevents vapor contact with eyes. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before each use and use proper removal techniques to avoid self-contamination.[6] | Provides a direct barrier against skin contact, which causes severe burns.[7] |

| Skin & Body | A lab coat (preferably chemically resistant) and closed-toe shoes are mandatory. For larger quantities or tasks with a high splash risk, a complete chemical suit is required.[2][7] | Prevents accidental skin contact on arms, legs, and body. |

| Respiratory | All work should be in a fume hood. If a hood is not available or fails, a NIOSH-approved respirator with appropriate cartridges (e.g., organic vapor/acid gas) must be used.[2][7][9] | Prevents inhalation of harmful and corrosive vapors that can cause severe respiratory damage.[5][7] |

Section 5: Emergency Procedures and First Aid

Guiding Principle: Time is critical. Immediate and thorough decontamination is paramount, followed by professional medical evaluation for all exposures.

Protocol 5.1: First Aid for Eye Contact

-

Immediately hold eyelids apart and flush the eye continuously with large amounts of running water for at least 15 minutes.[1][7]

-

Ensure complete irrigation by occasionally lifting the upper and lower lids.[1]

-

Removal of contact lenses should only be attempted by skilled personnel after initial flushing has begun.[1]

-

Transport to a hospital or doctor without delay.[1]

Protocol 5.2: First Aid for Skin Contact

-

Immediately flush the affected body area with large amounts of water, using a safety shower if available.[1][7]

-

Quickly remove all contaminated clothing and footwear while continuing to flush.[1][7]

-

Continue flushing until advised to stop by a medical professional.[1]

-

Transport to a hospital or doctor.[1]

Protocol 5.3: First Aid for Inhalation

-

Remove the affected person from the contaminated area to fresh air immediately.[1][7]

-

Lay the patient down; keep them warm and rested.[1]

-

If breathing has stopped, apply artificial respiration, preferably with a demand-valve resuscitator or bag-valve mask device.[1]

-

Transport to a hospital without delay for medical observation, as lung edema may be delayed.[1]

Protocol 5.4: First Aid for Ingestion

-

Urgent hospital treatment is required.[1]

-

Do NOT induce vomiting.[1][7] If vomiting occurs, lean the patient forward to prevent aspiration.[1]

-

Provide water slowly for the person to drink, as much as they can comfortably manage.[1] Never give liquids to an unconscious or drowsy person.[1]

Section 6: Accidental Release and Spill Management

A prompt and correct response to a spill is essential to prevent exposure and environmental contamination.

Protocol 6.1: Spill Response Procedure

-

Evacuate & Ventilate: Immediately evacuate all non-essential personnel from the spill area.[2] Ensure the area is well-ventilated (ensure fume hood is operational).[2]

-

Control & Communicate: Alert others in the laboratory. Do not attempt to clean a large spill alone or without proper training and equipment.

-

Protect: Don full PPE, including respiratory protection if vapors are present.[1][2]

-

Contain: Prevent the spill from spreading or entering drains.[2][5]

-

Absorb: Cover and absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[1]

-

Collect: Carefully sweep or wipe up the absorbed material and place it into a suitable, labeled, and sealable container for hazardous waste disposal.[1][2]

-

Decontaminate: Clean the spill area thoroughly.

-

Dispose: Dispose of the waste container according to institutional and local hazardous waste regulations.[1][2]

Section 7: Fire-Fighting Measures

While not highly flammable, this compound is combustible and presents specific hazards in a fire.

| Aspect | Details |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][7] |

| Specific Hazards | Combustion is possible.[5] In a fire, it may emit acrid smoke and corrosive, hazardous fumes, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen fluoride.[1][4] |

| Protective Equipment | Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) in pressure-demand mode.[5][7] |

Section 8: Disposal Considerations

Chemical waste must be managed responsibly to protect personnel and the environment.

-

Waste Characterization: This material must be disposed of as hazardous waste.

-

Procedure: Do not dispose of down the drain.[2][5] Collect waste material in a designated, properly labeled, and sealed container.

-

Regulatory Compliance: All waste disposal must be conducted through an authorized hazardous waste collection service, in strict accordance with all local, state, and federal regulations.[1][2][9]

Section 9: Toxicological Information Summary

This section provides a brief overview of the toxicological profile based on available data.

-

Acute Effects: The primary acute effects are severe corrosion and irritation to all points of contact (skin, eyes, respiratory, GI tract).[1][7] It is classified as harmful if inhaled.[5][6]

-

Chronic Effects: Long-term exposure to the respiratory tract may lead to airways disease.[1] Repeated exposure to acids can also result in dental erosion.[1]

-

Sensitization: No data is available to classify the material as a skin or respiratory sensitizer.

-

Carcinogenicity: No component of this product at levels greater than 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.[5]

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. angenechemical.com [angenechemical.com]

- 3. This compound [lgcstandards.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. achmem.com [achmem.com]

- 9. fishersci.com [fishersci.com]

Methodological & Application

Synthesis of 4,4,4-Trifluoro-3-(Trifluoromethyl)butanoic Acid: An Application Note

Abstract

This application note provides a detailed, step-by-step protocol for the synthesis of 4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid, a valuable fluorinated building block in pharmaceutical and materials science research. The synthetic strategy is a robust three-step process commencing with a zinc-mediated Reformatsky reaction to construct the carbon backbone, followed by a Barton-McCombie deoxygenation to remove a sterically hindered tertiary alcohol, and concluding with a standard ester hydrolysis. This guide is intended for researchers in organic synthesis, drug discovery, and materials development, offering field-proven insights into the causality behind experimental choices and ensuring a reliable, reproducible workflow.

Introduction and Synthetic Strategy

Highly fluorinated organic molecules are of paramount importance in modern chemistry. The incorporation of trifluoromethyl (CF₃) groups can dramatically alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making them indispensable motifs in drug design. This compound, with its sterically demanding bis(trifluoromethyl) moiety, represents a challenging yet valuable synthetic target.

This protocol outlines a logical and efficient three-step synthesis designed to overcome the challenges associated with constructing the C(CF₃)₂ core.

The overall synthetic workflow is as follows:

-

Step 1: Reformatsky Reaction. A zinc-mediated nucleophilic addition of an organozinc enolate, derived from ethyl bromoacetate, to hexafluoroacetone. This classic C-C bond-forming reaction is highly effective for additions to sterically hindered and highly electrophilic ketones, yielding the key intermediate, ethyl 4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoate.

-

Step 2: Barton-McCombie Deoxygenation. Removal of the tertiary hydroxyl group from the intermediate. This is a formidable challenge due to steric hindrance. The Barton-McCombie reaction provides a reliable radical-based pathway, proceeding through a thiocarbonyl derivative to replace the C-O bond with a C-H bond.

-